molecular formula C20H25N3O4 B2950536 N-(3-methoxypropyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide CAS No. 872848-96-9

N-(3-methoxypropyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide

Cat. No.: B2950536
CAS No.: 872848-96-9
M. Wt: 371.437
InChI Key: BYQQKWVOYWFQEV-UHFFFAOYSA-N
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Description

This compound features a 1H-indole core substituted at the 3-position with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group. The indole nitrogen is further functionalized with a 3-methoxypropyl chain via an acetamide linkage.

Properties

IUPAC Name

N-(3-methoxypropyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-27-12-6-9-21-20(26)19(25)16-13-23(17-8-3-2-7-15(16)17)14-18(24)22-10-4-5-11-22/h2-3,7-8,13H,4-6,9-12,14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQQKWVOYWFQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.

    Indole Formation: The indole moiety is synthesized separately, often through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reactions: The pyrrolidine and indole intermediates are then coupled using reagents such as coupling agents or catalysts to form the desired compound.

    Acetamide Formation: Finally, the acetamide group is introduced through acylation reactions, typically using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the methoxypropyl chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-methoxypropyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Core

N-[2,3-dihydro-1-(2-methylpropyl)-2-oxo-1H-indol-3-yl]acetamide (CAS: 1008694-85-6)
  • Structure : Shares the indole-acetamide backbone but replaces the methoxypropyl group with a 2-methylpropyl chain.
  • Molecular Weight : 246.3 g/mol (C₁₄H₁₈N₂O₂) vs. the target compound’s higher weight due to the pyrrolidinyl and methoxypropyl groups.
  • Impact : The absence of a methoxy group may reduce hydrophilicity, while the smaller 2-methylpropyl substituent could limit steric interactions in binding pockets .
Compound 15 (: 2-Hydroxy-2-(5-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide)
  • Structure : Incorporates a 5-methyl group on the indole and a phenyl-acetamide side chain.
  • Key Difference : The methyl group enhances lipophilicity, while the phenyl group may promote π-π stacking interactions. This contrasts with the target compound’s methoxypropyl chain, which balances hydrophilicity and flexibility .

Heterocyclic Modifications

3-Oxo-3-piperidin-1-yl-propionitrile (3b, )
  • Structure : Replaces the pyrrolidine ring with a piperidine (6-membered ring).
  • Impact : Larger ring size may alter binding kinetics due to conformational flexibility and steric effects. Pyrrolidine’s smaller size in the target compound could favor tighter interactions with compact enzyme active sites .
Compound G (: 3-Hydroxy-3-(2-oxo-cyclohexylmethyl)-1-piperidin-1-ylmethyl-1,3-dihydro-indol-2-one)
  • Structure : Features a piperidinylmethyl group and a cyclohexylmethyl substituent.
  • Key Difference : The bulky cyclohexyl group likely reduces solubility compared to the target compound’s methoxypropyl chain, which introduces polarity via the ether oxygen .

Pharmacokinetic and Bioactivity Considerations

Sontigidomide ()
  • Structure : Contains a trifluoromethyl cyclopropyl group and isoindole core.
  • Key Feature : The trifluoromethyl group increases lipophilicity and metabolic resistance, whereas the target compound’s methoxypropyl group prioritizes balanced solubility for oral bioavailability .
N-Benzyl-3-(4-chlorophenyl)-2-(methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino)propanamide ()
  • Structure : Includes a chlorophenyl and trimethoxyphenyl moiety.
  • Impact : Halogenation enhances target affinity but may raise toxicity concerns. The target compound avoids halogens, relying on pyrrolidine and methoxypropyl for selectivity .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound 1H-Indole 3-Methoxypropyl, pyrrolidin-1-yl ~389.4* Balanced solubility, selectivity -
N-[1-(2-methylpropyl)-2-oxo-indol-3-yl] 1H-Indole 2-Methylpropyl 246.3 Moderate lipophilicity
Compound 3b () Propionitrile Piperidin-1-yl ~180.2* Conformational flexibility
Sontigidomide () Isoindole Trifluoromethyl cyclopropyl ~523.4* High metabolic stability
Compound 15 () 2-Oxoindoline 5-Methylindole, phenyl ~324.3* Enhanced π-π interactions

*Calculated based on molecular formulas.

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